2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

Catalog No.
S762605
CAS No.
88675-31-4
M.F
C14H10BrFO
M. Wt
293.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

CAS Number

88675-31-4

Product Name

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

IUPAC Name

2-bromo-1-(4-fluorophenyl)-2-phenylethanone

Molecular Formula

C14H10BrFO

Molecular Weight

293.13 g/mol

InChI

InChI=1S/C14H10BrFO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H

InChI Key

DYTDDALWSRMTDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Br

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Br

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone, also known by its Chemical Abstracts Service number 88675-31-4, is a synthetic organic compound characterized by the presence of a bromine atom and a fluorophenyl group attached to a phenylethanone backbone. Its molecular formula is C14H10BrFO, with a molecular weight of 293.14 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structure and reactivity.

Typical of brominated aromatic ketones. Notably, it can undergo nucleophilic substitution reactions where the bromine atom can be replaced by nucleophiles. Additionally, it has been shown to react with active methylene compounds, leading to the formation of more complex structures. Such reactions are essential for synthesizing intermediates in pharmaceutical applications, including statins like atorvastatin calcium .

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone exhibits significant biological activity, particularly as an antibacterial agent. Studies have indicated its effectiveness against various bacterial strains, including Staphylococcus and Chromobacterium species . This antibacterial property makes it a candidate for further exploration in drug development aimed at combating bacterial infections.

Several synthesis methods have been developed for 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone:

  • Bromination of 4-Fluoroacetophenone: This method involves the bromination of 4-fluoroacetophenone under controlled conditions to yield the desired compound.
  • Reactions with Phenyl Grignard Reagents: Another synthetic route includes the use of phenyl Grignard reagents, which can react with suitable electrophiles to form the ketone structure.
  • Use of Coupling Reactions: Coupling reactions involving aryl halides can also be employed to synthesize this compound efficiently.

These methods highlight the versatility in synthesizing this compound for various applications in research and industry.

The primary applications of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone are found in medicinal chemistry and organic synthesis:

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of statins and other pharmaceuticals.
  • Antibacterial Agents: Its antibacterial properties make it a candidate for developing new antimicrobial drugs.

The compound's unique structure allows it to participate in various chemical transformations, making it valuable in synthetic organic chemistry.

Interaction studies involving 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone focus on its reactivity with biological macromolecules and other small molecules. These studies are crucial for understanding its mechanism of action as an antibacterial agent and its potential interactions within biological systems. Research indicates that understanding these interactions can lead to improved formulations and enhanced efficacy in therapeutic applications.

Several compounds share structural similarities with 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity Index
2-Bromo-1-(3-fluorophenyl)ethanone53631-18-81.00
2-Bromo-1-(2-fluorophenyl)ethanone655-15-20.90
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone88675-31-40.85
2-Bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone537050-14-90.81
2-Bromo-1-(4-ethylphenyl)ethanone2632-14-60.80

The uniqueness of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone lies in its specific combination of bromine and fluorine substituents along with a phenylethanone structure, which may impart distinct biological activities compared to its analogs.

XLogP3

4.2

Dates

Modify: 2023-08-15

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